

# A Comparative Guide to BRD9 Degraders: (S,R)-CFT8634 and VZ-185

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## Compound of Interest

Compound Name: (S,R)-CFT8634

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In the rapidly evolving field of targeted protein degradation, bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target, particularly in cancers with perturbations in the SWI/SNF chromatin remodeling complex, such as synovial sarcoma and SMARCB1-deficient tumors. This guide provides a detailed comparison of two prominent BRD9 degraders: **(S,R)-CFT8634**, a clinical-stage degrader developed by C4 Therapeutics, and VZ-185, a widely used chemical probe. This comparison is based on publicly available preclinical data.

## At a Glance: Key Differences

| Feature              | (S,R)-CFT8634        | VZ-185                    |
|----------------------|----------------------|---------------------------|
| Target(s)            | Selective BRD9       | Dual BRD9 and BRD7        |
| E3 Ligase Recruited  | Cereblon (CRBN)      | von Hippel-Lindau (VHL)   |
| Development Stage    | Clinical (Phase 1/2) | Preclinical Tool Compound |
| Oral Bioavailability | Yes                  | Not reported              |

## Performance Data

The following tables summarize the available quantitative data for **(S,R)-CFT8634** and VZ-185. It is important to note that these data are derived from different studies and experimental

systems; therefore, direct comparisons should be made with caution.

**Table 1: In Vitro Degradation Potency**

| Compound      | Target | Cell Line    | Assay        | DC <sub>50</sub> (nM) | D <sub>max</sub> (%) | Treatment Time |
|---------------|--------|--------------|--------------|-----------------------|----------------------|----------------|
| (S,R)-CFT8634 | BRD9   | Yamato-SS    | Western Blot | ~1                    | >95                  | 2 hours        |
| BRD9-HiBiT    | HSSYII | HiBiT Assay  | 2.7          | ~95                   | 2 hours              |                |
| VZ-185        | BRD9   | RI-1         | Western Blot | 1.8                   | ~95                  | 8 hours        |
| BRD7          | RI-1   | Western Blot | 4.5          | ~95                   | 8 hours              |                |
| BRD9-HiBiT    | HEK293 | HiBiT Assay  | 4.0          | Not Reported          | Not Reported         |                |
| BRD7-HiBiT    | HEK293 | HiBiT Assay  | 34.5         | Not Reported          | Not Reported         |                |

DC<sub>50</sub>: Half-maximal degradation concentration. D<sub>max</sub>: Maximum degradation. Data for **(S,R)-CFT8634** is sourced from C4 Therapeutics presentations.[\[1\]](#) Data for VZ-185 is sourced from Zoppi et al., J Med Chem, 2019.[\[2\]](#)

**Table 2: Selectivity Profile**

| Compound      | Method                           | Key Findings  |
|---------------|----------------------------------|---|
| (S,R)-CFT8634 | Global Proteomics (HSSYII cells) | Highly selective for BRD9. Out of 9,013 proteins quantified, only BRD9 was significantly degraded after 4 hours of treatment with 100 nM. No significant degradation of BRD4, BRD7, or CRBN neosubstrates (IKZF1, GSPT1, SALL4) was observed. |
| VZ-185        | Global Proteomics (RI-1 cells)   | Highly selective for BRD7 and BRD9. No other proteins were observed to be significantly degraded.[2]  |

**Table 3: In Vitro Antiproliferative Activity**

| Compound                    | Cell Line                     | Assay         | IC <sub>50</sub> /EC <sub>50</sub> (nM) |
|-----------------------------|-------------------------------|---------------|---|
| (S,R)-CFT8634               | Yamato-SS (Synovial Sarcoma)  | Not Specified | Potent growth inhibition                |
| VZ-185                      | EOL-1 (Eosinophilic Leukemia) | CellTiter-Glo | 3.4                                     |
| A-204<br>(Rhabdomyosarcoma) | CellTiter-Glo                 | 39.8          |   |

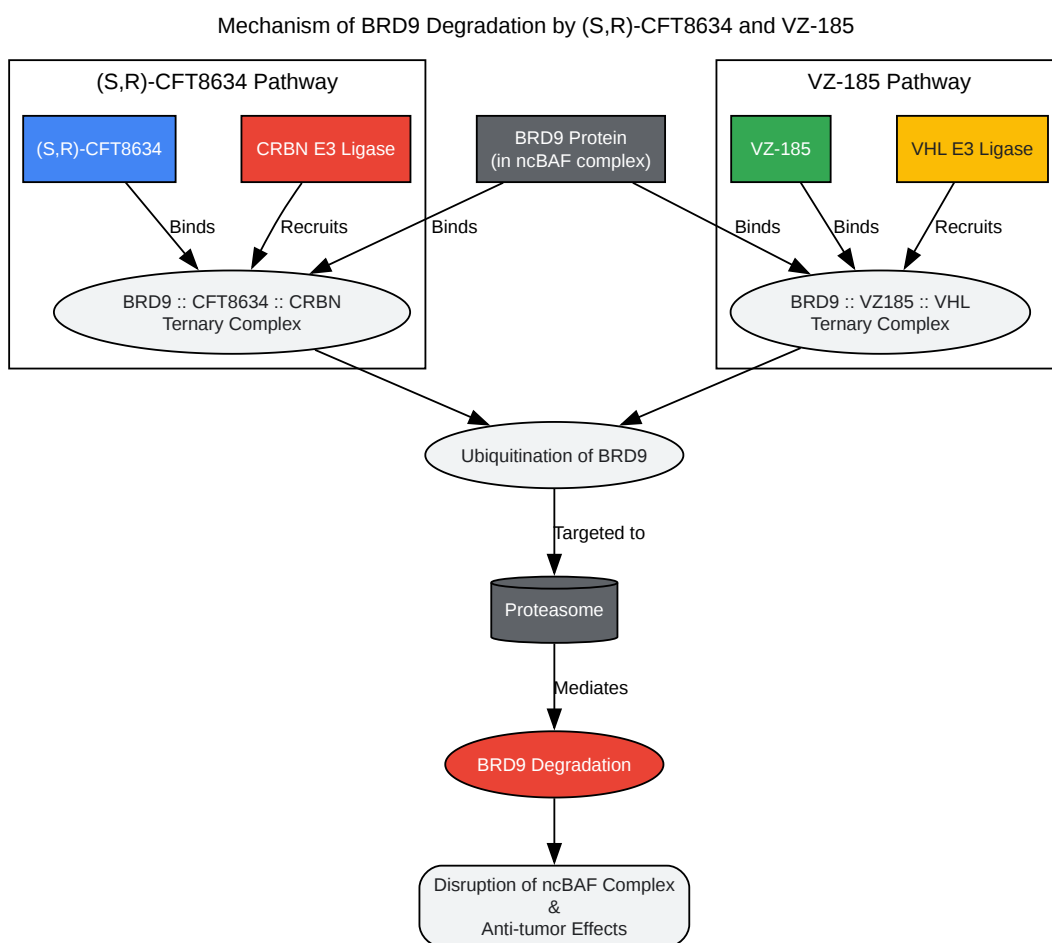
IC<sub>50</sub>/EC<sub>50</sub>: Half-maximal inhibitory/effective concentration. Data for **(S,R)-CFT8634** is from C4 Therapeutics presentations. Data for VZ-185 is from Zoppi et al., J Med Chem, 2019.

## Mechanism of Action and Signaling Pathway

Both **(S,R)-CFT8634** and VZ-185 are PROTACs (PROteolysis TArgeting Chimeras) that induce the degradation of BRD9 via the ubiquitin-proteasome system. They function by forming a ternary complex between the target protein (BRD9), an E3 ubiquitin ligase, and the PROTAC molecule itself. This proximity induces the ubiquitination of BRD9, marking it for degradation by

the proteasome. The key difference lies in the E3 ligase they recruit: **(S,R)-CFT8634** recruits Cereblon (CRBN), while VZ-185 recruits the von Hippel-Lindau (VHL) E3 ligase.

BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. In cancers with loss of the SMARCB1 subunit of the canonical BAF (cBAF) complex, there is a synthetic lethal dependency on BRD9. Degradation of BRD9 disrupts the function of the ncBAF complex, leading to cell cycle arrest and apoptosis in these cancer cells.



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Caption: Mechanism of action for **(S,R)-CFT8634** and VZ-185.

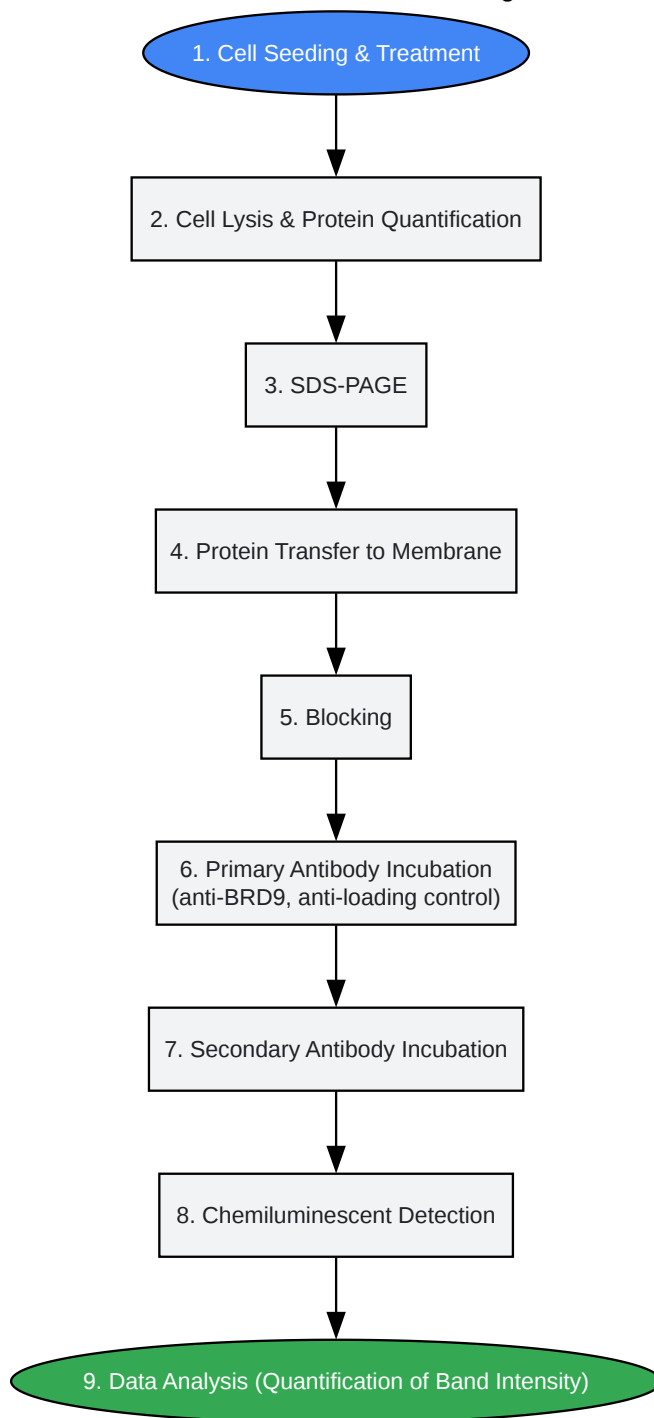
## Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized protocols for the key assays used to characterize BRD9 degraders.

### Western Blot for BRD9 Degradation

This protocol outlines the basic steps for assessing protein degradation via Western blot.

## Western Blot Workflow for BRD9 Degradation



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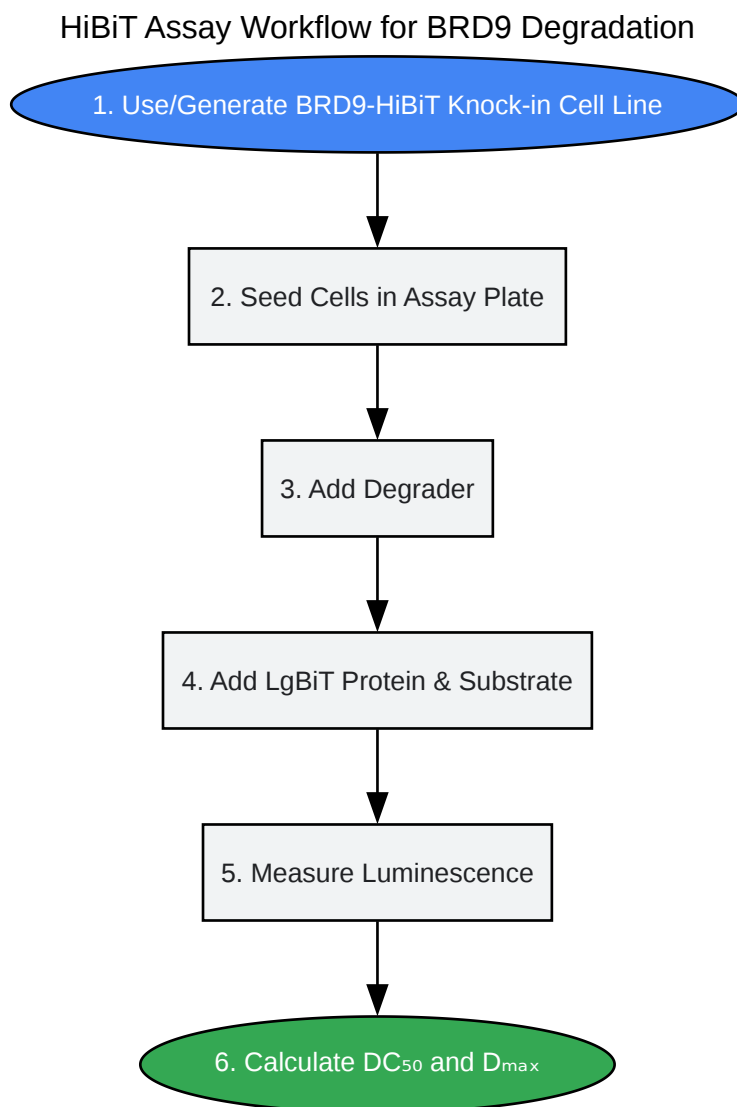
Caption: A typical workflow for Western blot analysis.

- **Cell Culture and Treatment:** Plate cells (e.g., Yamato-SS, RI-1) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the degrader or vehicle control for the desired time period.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against BRD9 and a loading control (e.g., GAPDH,  $\beta$ -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Data Analysis:** Quantify the band intensities and normalize the BRD9 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

## HiBiT Assay for BRD9 Degradation

The HiBiT assay provides a quantitative, real-time measurement of protein levels in live cells.





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Caption: Workflow for the HiBiT-based degradation assay.

- Cell Line: Use a cell line where the endogenous BRD9 gene is tagged with a HiBiT peptide using CRISPR/Cas9.
- Cell Seeding: Seed the BRD9-HiBiT cells in a white, opaque 96-well or 384-well plate.

- **Compound Addition:** Add serial dilutions of the degrader to the cells.
- **Lytic Detection:** For endpoint assays, after the desired treatment time, add a lytic reagent containing LgBiT protein and furimazine substrate.
- **Luminescence Measurement:** Measure the luminescence signal using a plate reader. The signal is proportional to the amount of BRD9-HiBiT protein.
- **Data Analysis:** Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein and calculate  $DC_{50}$  and  $D_{max}$  values. For kinetic assays, luminescence is measured at multiple time points after compound addition.

## Global Proteomics for Selectivity Profiling

This method provides an unbiased assessment of a degrader's selectivity across the entire proteome.

- **Cell Culture and Treatment:** Treat cells with the degrader at a concentration known to induce maximal degradation of the target protein, alongside a vehicle control.
- **Protein Extraction and Digestion:** Lyse the cells, extract proteins, and digest them into peptides using trypsin.
- **Isobaric Labeling:** Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels.
- **LC-MS/MS Analysis:** Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that are significantly downregulated in the degrader-treated sample compared to the control are identified as potential off-targets.

## Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

- **Cell Seeding:** Seed cancer cell lines in a 96-well plate.

- **Compound Treatment:** Treat the cells with a range of concentrations of the degrader for a specified period (e.g., 72 hours).
- **Reagent Addition:** Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- **Luminescence Measurement:** Measure the luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC<sub>50</sub> value.

## Summary and Conclusion

Both **(S,R)-CFT8634** and VZ-185 are potent and selective degraders of BRD9. The key distinctions lie in their selectivity profiles, the E3 ligases they recruit, and their stages of development.

- **(S,R)-CFT8634** is a clinical-stage, orally bioavailable degrader that is highly selective for BRD9. Its development is focused on treating SMARCB1-perturbed cancers. The recruitment of the CRBN E3 ligase is a key feature of this molecule.
- VZ-185 is a valuable preclinical tool for studying the dual degradation of BRD9 and its close homolog BRD7. It utilizes the VHL E3 ligase. Its dual activity makes it a useful probe for understanding the combined roles of BRD7 and BRD9.

The choice between these molecules will depend on the specific research question. For studies requiring highly selective degradation of only BRD9, particularly in the context of clinical translation, **(S,R)-CFT8634** is the more relevant compound. For basic research applications where the dual degradation of BRD7 and BRD9 is desired or acceptable, VZ-185 remains a potent and well-characterized chemical probe.

This guide provides a framework for understanding and comparing these two important BRD9 degraders. As more data becomes available, particularly from the clinical development of **(S,R)-CFT8634**, a more direct and comprehensive comparison will be possible.

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## References

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- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degradator Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
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